1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 932519-23-8
Cat. No.: VC7560994
Molecular Formula: C23H16FN3O
Molecular Weight: 369.399
* For research use only. Not for human or veterinary use.
![1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 932519-23-8](/images/structure/VC7560994.png)
Specification
CAS No. | 932519-23-8 |
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Molecular Formula | C23H16FN3O |
Molecular Weight | 369.399 |
IUPAC Name | 1-(4-fluorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Standard InChI | InChI=1S/C23H16FN3O/c1-28-20-9-5-8-18-22(20)25-14-19-21(15-6-3-2-4-7-15)26-27(23(18)19)17-12-10-16(24)11-13-17/h2-14H,1H3 |
Standard InChI Key | ZBHJZZQONGLDPV-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular architecture of 1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline consists of a pyrazole ring fused to a quinoline system. Key substitutions include:
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Position 1: A 4-fluorophenyl group, introducing electron-withdrawing effects.
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Position 3: A phenyl substituent, enhancing steric bulk and π-π stacking potential.
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Position 6: A methoxy group, influencing electronic distribution and solubility.
The IUPAC name derives from this substitution pattern, with the quinoline numbering system prioritizing the pyrazole fusion at positions 4 and 3. Computational analyses predict a molecular formula of C23H16FN3O, a molecular weight of 369.40 g/mol, and a canonical SMILES string of COC1=CC2=C(C3=C(N2)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5)C=C1 .
Physicochemical Properties
The fluorine atom at the para position of the phenyl group enhances metabolic stability and membrane permeability, while the methoxy group contributes to moderate solubility in polar organic solvents. Predicted logP values (~3.5) suggest lipophilicity suitable for blood-brain barrier penetration, though experimental validation is required.
Synthetic Methodologies
Friedländer Condensation
The Friedländer reaction, a cornerstone in quinoline synthesis, has been adapted for pyrazoloquinoline derivatives . For this compound, a plausible route involves:
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Reactants:
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o-Aminoaldehyde derivative (e.g., 5-methoxy-2-aminobenzaldehyde).
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4-Fluorophenyl-substituted pyrazolone.
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Conditions:
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Acidic catalysis (e.g., HCl or acetic acid).
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Reflux in ethanol or DMF at 80–100°C.
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Mechanism:
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Cyclocondensation forms the quinoline core, with the pyrazole ring pre-functionalized.
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Yields for analogous syntheses range from 40–65%, depending on substituent electronic effects .
Niementowski Reaction
An alternative approach employs the Niementowski reaction, leveraging anthranilic acid derivatives and ketones:
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Reactants:
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6-Methoxyanthranilic acid.
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1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
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Conditions:
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Phosphorus pentoxide as a dehydrating agent.
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Solvent-free conditions at 150°C.
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This method favors the formation of the quinoline ring but requires stringent temperature control to avoid side reactions .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich quinoline core facilitates electrophilic attacks at positions 5 and 7. For example:
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Nitration: Concentrated HNO3/H2SO4 introduces nitro groups at position 5, enabling further reduction to amino derivatives.
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Halogenation: Bromine in acetic acid yields 5-bromo derivatives, useful in cross-coupling reactions.
Catalytic Functionalization
Industrial and Material Science Applications
Fluorescent Probes
The conjugated π-system enables applications in optoelectronics. Pyrazoloquinolines emit blue-green light (λem = 450–500 nm) with quantum yields up to 0.45, suitable for OLEDs .
Catalytic Ligands
The nitrogen-rich structure chelates transition metals, forming complexes active in cross-coupling reactions. For example, Cu(II) complexes catalyze Ullmann couplings with 85–90% efficiency .
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